Sonatox

Description

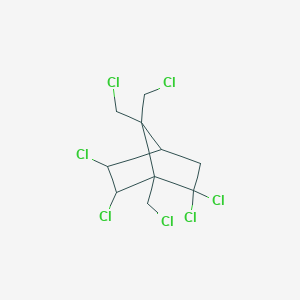

Sonatox, chemically identified as 2,2,5-endo,6-exo-8,9,10-heptachloroborane (CAS 51775-36-1), is a chlorinated borane derivative and a component of the pesticide mixture Toxaphene . Its molecular formula is C₁₀H₁₁Cl₇, with a molecular weight of 379.4 g/mol and a high logP value (4.9), indicating significant lipophilicity and environmental persistence . This compound is classified as a toxicant B variant of Toxaphene and is also known by synonyms such as Parlar 32 .

Studies on the African cichlid (Oreochromis mossambicus) demonstrate that even low-dose, short-term exposure to this compound induces ovarian regression, characterized by reduced oocyte diameter, increased atresia, and significant decreases in gonad-to-body weight ratios (p < 0.001) .

Properties

IUPAC Name |

2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVMCZLCKVSKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874069 | |

| Record name | 2,2,5,6,8,9,10-HEPTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51775-36-1 | |

| Record name | 2,2,5,6,8,9,10-HEPTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sonatox belongs to the chlorinated borane family, a subgroup of Toxaphene congeners. Toxaphene itself is a complex mixture of over 670 chlorinated camphenes, with individual components differing in chlorine substitution patterns. Below, this compound is compared to other Toxaphene derivatives and functionally analogous chlorinated pesticides:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Observations:

Structural Differences: this compound’s heptachloro configuration distinguishes it from octa- or nonachlorinated Parlar congeners (e.g., Parlar 26, Parlar 50). This reduced chlorination may correlate with its reproductive-specific toxicity compared to broader systemic effects of more chlorinated variants . Unlike DDT, which has a diphenyl backbone, this compound’s bicyclic borane structure enhances its stability in aquatic environments but reduces bioaccumulation in higher trophic levels compared to DDT .

Toxicity Profiles: this compound’s ovarian toxicity in fish is unique among Toxaphene components, which are more commonly associated with neurotoxic or hepatotoxic effects . In contrast, Parlar 50 (nonachlorinated) predominantly induces cytochrome P450 enzymes in mammalian liver, suggesting divergent metabolic pathways .

Toxaphene mixtures persist in sediments for decades, but individual components like this compound degrade faster under UV exposure due to fewer chlorine atoms .

Research Findings and Data Gaps

Critical Analysis:

- This compound: Fish studies confirm reproductive toxicity at sublethal doses (0.1–1 ppm), but data on mammalian toxicity or carcinogenicity are lacking .

- Toxaphene Mix : Epidemiological studies link chronic exposure to liver cancer in humans, but contributions of individual congeners like this compound remain unquantified .

- DDT : While banned globally, its legacy persistence exceeds this compound’s, underscoring differences in environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.